N-(2,5-difluorophenyl)-2-(2-isopropylphenoxy)acetamide
Overview
Description
N-(2,5-difluorophenyl)-2-(2-isopropylphenoxy)acetamide is a useful research compound. Its molecular formula is C17H17F2NO2 and its molecular weight is 305.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.12273511 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Potential
N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, synthesized through a specific process involving ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene, demonstrated anticancer activity by targeting the VEGFr receptor. The compound's structure was determined, showing intermolecular H-bonds crucial for its activity (Sharma et al., 2018).
Novel Synthetic Processes
A study on N-(4-difluoromethoxyphenyl)-acetamide presented a novel synthetic process from paracetamol under specific conditions, revealing insights into optimizing yield and the importance of solvent and catalyst selection (Yong, 2011).
Structural Insights
Research on N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides provided valuable structural insights, demonstrating the compounds' 'V' shaped molecular structure and intermolecular interactions. These findings are significant for understanding the compounds' behavior and potential applications (Boechat et al., 2011).
Photoinitiator for Polymer Networks
A study described the synthesis of a thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator, highlighting its application in preparing PMMA hybrid networks. The study emphasized the photoinitiator's absorption characteristics and its effectiveness in air atmosphere polymerization (Batibay et al., 2020).
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-(2-propan-2-ylphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO2/c1-11(2)13-5-3-4-6-16(13)22-10-17(21)20-15-9-12(18)7-8-14(15)19/h3-9,11H,10H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNICQCFGCCPEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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